molecular formula C17H17Br B8425083 5,5-Diphenyl-4-pentenyl bromide

5,5-Diphenyl-4-pentenyl bromide

Cat. No. B8425083
M. Wt: 301.2 g/mol
InChI Key: ZTHCIGTXWOBLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09145352B2

Procedure details

Next, an aqueous solution (40%) of dimethyl amine (25 equivalents) is added slowly to a THF solution of 1.0 equivalent of 5-bromo-1,1-diphenyl-1-pentene that has been obtained in the previous step. The mixture is then stirred at room temperature for 24 hours, and worked up in the usual manner to yield 5-(N,N-dimethyl)amino-1,1-diphenyl-1-pentene as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].Br[CH2:5][CH2:6][CH2:7][CH:8]=[C:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1COCC1>[CH3:1][N:2]([CH2:5][CH2:6][CH2:7][CH:8]=[C:9]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC=C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been obtained in the previous step

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(C)CCCC=C(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.